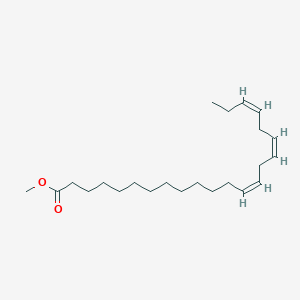

cis-13,16,19-Docosatrienoic acid methyl ester

Description

Properties

Molecular Formula |

C23H40O2 |

|---|---|

Molecular Weight |

348.6 g/mol |

IUPAC Name |

methyl (13Z,16Z,19Z)-docosa-13,16,19-trienoate |

InChI |

InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3/b5-4-,8-7-,11-10- |

InChI Key |

RXNIYBHTXVTSAK-YSTUJMKBSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCCCCC(=O)OC |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Hydrochloric Acid (HCl)/Methanol Reaction

A widely adopted method for preparing FAMEs, including cis-13,16,19-docosatrienoic acid methyl ester, involves HCl-catalyzed esterification. This approach is effective for converting free fatty acids (FFAs) or hydrolyzed lipid extracts into methyl esters.

Reaction Conditions

-

Catalyst : 1.2% (w/v) HCl in methanol, optimized to minimize free fatty acid formation while ensuring complete esterification.

-

Temperature : 45°C for 14–16 hours or 100°C for 90 minutes, depending on substrate stability.

-

Solvents : Toluene (0.2 mL) and methanol (1.5 mL) enhance lipid solubility.

For cis-13,16,19-docosatrienoic acid, the reaction proceeds via protonation of the carboxyl group, followed by nucleophilic attack by methanol. The conjugated triene system remains intact under these mild acidic conditions, as evidenced by GC-MS analyses of similar polyunsaturated FAMEs.

Yield and Artifacts

-

Artifacts : Elevated temperatures (100°C) may produce cholestadiene derivatives when sterol esters are present, but this is irrelevant for pure fatty acid substrates.

Base-Catalyzed Transesterification

Potassium Hydroxide (KOH)/Methanol Method

Base-catalyzed transesterification is preferred for glycerolipid-rich sources, such as algal biomass or tissue extracts, where triacylglycerols (TAGs) are prevalent.

Protocol

Advantages

Limitations

Purification and Analysis

Solid-Phase Extraction (SPE)

Post-synthesis purification is critical for removing residual catalysts or non-polar contaminants. Strong anion-exchange SPE cartridges (e.g., 200 mg/3 mL) are used with the following elution sequence:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS validates FAME purity and structural integrity:

For this compound, retention indices and mass spectral fragmentation patterns (e.g., m/z 348.6 [M+] and characteristic ions at m/z 108, 150, 194) confirm identity.

Comparative Data

Table 1: Optimization of Reaction Conditions

Challenges and Solutions

Oxidation of Polyunsaturated Chains

The conjugated triene system in cis-13,16,19-docosatrienoic acid is prone to oxidation. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-13,16,19-Docosatrienoic acid methyl ester can undergo oxidation reactions, particularly at the double bonds.

Reduction: The ester can be reduced to its corresponding alcohol.

Substitution: The ester group can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic reagents can be employed for substitution reactions.

Major Products:

Oxidation: Products include epoxides and hydroxylated derivatives.

Reduction: The primary alcohol form of the compound.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Cis-13,16,19-docosatrienoic acid methyl ester exhibits several biological activities that make it a valuable compound for research:

-

Inhibition of Leukotriene Binding:

This compound has been shown to inhibit the binding of [3H]-LTB4 (a leukotriene) to porcine neutrophils at a concentration of 5 µM. This suggests potential anti-inflammatory properties which could be beneficial in treating inflammatory diseases . -

Antioxidant Properties:

Studies indicate that docosatrienoic acid can enhance antioxidant activity. It has been observed to reduce intracellular reactive oxygen species (ROS) levels and improve the reducing power in cell-free systems . -

Regulation of Melanogenesis:

Recent research highlights the role of docosatrienoic acid in inhibiting melanogenesis through suppression of the MITF/tyrosinase axis in melanoma cells. This could have implications for skin health and cosmetic applications .

Pharmaceutical Research

This compound is being explored for its therapeutic potential in various conditions:

- Anti-inflammatory Treatments: Its ability to inhibit leukotriene binding positions it as a candidate for developing anti-inflammatory drugs.

- Skin Health Products: Given its effects on melanogenesis, it may be incorporated into formulations aimed at skin whitening or anti-aging treatments.

Nutritional Studies

As an omega-3 fatty acid derivative, this compound can be studied for its nutritional benefits:

- Dietary Supplements: Its potential health benefits make it a candidate for inclusion in dietary supplements aimed at improving cardiovascular health and reducing inflammation.

Biochemical Assays

This compound serves as a biochemical reagent in proteomics research:

- Cell Culture Studies: It can be used to investigate cellular responses to fatty acids and their derivatives.

- Mechanistic Studies: Understanding how this compound interacts with cellular pathways can provide insights into fatty acid metabolism and signaling.

Case Studies

Mechanism of Action

The mechanism of action of cis-13,16,19-Docosatrienoic acid methyl ester involves its interaction with cellular lipid membranes and enzymes. It inhibits the binding of leukotriene B4 to neutrophils, which plays a role in inflammatory responses . The compound’s ester form enhances its lipid solubility, making it more effective in certain formulations .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Double Bonds (Position) | CAS Number |

|---|---|---|---|---|

| cis-13,16,19-Docosatrienoic acid methyl ester | C₂₃H₄₀O₂ | 348.56 | 3 (13, 16, 19) | 108698-01-7 |

| cis-7,10,13,16-Docosatetraenoic acid methyl ester | C₂₃H₃₈O₂ | 346.55 | 4 (7, 10, 13, 16) | 13487-42-8 |

| Docosapentaenoic acid methyl ester (DPA-ME) | C₂₃H₃₆O₂ | 344.50 | 5 (7, 10, 13, 16, 19) | 108698-02-8 |

| Ethyl 4,7,10,13,16,19-docosahexaenoate (Ethyl-DHA) | C₂₄H₃₆O₂ | 368.55 | 6 (4, 7, 10, 13, 16, 19) | - |

Key Observations :

- Increasing unsaturation reduces molecular weight (e.g., DPA-ME has five double bonds and MW 344.5 vs. docosatrienoate’s 348.56) .

- The position of double bonds influences lipid fluidity, oxidation susceptibility, and biological activity .

Analytical and Chromatographic Behavior

Table 2: Retention Characteristics in GC Analysis

Methodology :

Table 3: Comparative Bioactivity

Notes:

Biological Activity

Cis-13,16,19-docosatrienoic acid methyl ester (C23H40O2) is an ester derivative of docosatrienoic acid, a rare omega-3 fatty acid characterized by its unique double bond configuration at the 13th, 16th, and 19th carbon positions. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and metabolic contexts.

- Molecular Formula : C23H40O2

- Molecular Weight : 348.56 g/mol

- Boiling Point : 427.0 ± 14.0 °C at 760 mmHg

- Density : 0.9 ± 0.1 g/cm³

- Flash Point : 93.1 ± 18.5 °C

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties :

-

Metabolic Effects :

- It has been studied for its effects on lipid metabolism and may influence serum fatty acid profiles in both healthy and malnourished populations . For instance, alterations in the concentrations of various non-esterified fatty acids (NEFAs) were observed in undernourished children, highlighting the compound's relevance in nutritional biochemistry.

- Potential Neurological Implications :

Comparative Analysis with Similar Compounds

The following table compares this compound with other related fatty acids:

| Compound Name | Molecular Formula | Number of Double Bonds | Unique Features |

|---|---|---|---|

| Cis-9,12-octadecadienoic acid | C18H32O2 | 2 | Commonly known as linoleic acid; widely found in plants. |

| Cis-5,8,11-eicosatrienoic acid | C20H34O2 | 3 | Known as eicosatrienoic acid; less common than docosatrienoic. |

| Docosahexaenoic acid (DHA) | C22H32O2 | 6 | Highly unsaturated; significant for brain health. |

Case Studies and Research Findings

-

Inflammation and Immune Response :

- A study demonstrated that this compound significantly reduced pro-inflammatory cytokine production in cultured cells, suggesting its potential application in treating inflammatory diseases .

- Nutritional Deficiencies :

- Lipid Metabolism Studies :

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying cis-13,16,19-docosatrienoic acid methyl ester in biological samples?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Use polar capillary columns (e.g., DB-23 or equivalent) for optimal separation of polyunsaturated fatty acid methyl esters (FAMEs). Derivatize samples via transesterification with boron trifluoride-methanol (BF₃/MeOH) to convert free fatty acids to FAMEs. Calibrate using certified reference standards (e.g., Nu-Chek’s U-82-M) .

- Key Parameters : Column temperature gradients (e.g., 50°C to 250°C at 4°C/min), electron ionization (EI) at 70 eV, and selected ion monitoring (SIM) for m/z 334.5 (molecular ion) .

Q. How should this compound be synthesized and purified for laboratory use?

- Synthesis : Start with free cis-13,16,19-docosatrienoic acid (CAS 28845-86-5) and perform esterification using methanol and acid catalysts (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Use silica gel column chromatography with hexane:ethyl acetate (95:5) as the mobile phase. Confirm purity (>98%) via GC-MS or HPLC with UV detection at 205 nm .

Q. What safety protocols are essential for handling this compound?

- Handling : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors. Avoid skin contact due to potential irritation (H315, H319 per GHS) .

- Storage : Store at -20°C in amber vials under nitrogen to prevent oxidation. Ensure containers are sealed with PTFE-lined caps .

Advanced Research Questions

Q. How does this compound modulate amyloid-beta (Aβ) peptide production in neurodegenerative studies?

- Experimental Design : Treat neuronal cell lines (e.g., SH-SY5Y) with 1–10 µM of the compound for 24–48 hours. Quantify Aβ40/Aβ42 levels via ELISA. Include controls with ω-6 fatty acids (e.g., arachidonic acid) to compare specificity. Use BSA as a vehicle control .

- Mechanistic Insight : The compound inhibits Aβ secretion by ~40–80% via downregulating β-secretase (BACE1) activity. Validate via Western blot or enzymatic assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting results in potassium channel modulation vs. Aβ reduction)?

- Troubleshooting :

- Concentration Optimization : Test a wider range (0.1–50 µM) to identify dose-dependent effects.

- Model Specificity : Compare primary macrophages (for ion channel studies) vs. neuronal models (for Aβ assays) to isolate tissue-specific responses .

- Orthogonal Assays : Confirm Aβ reduction via LC-MS/MS and ion channel modulation via patch-clamp electrophysiology .

Q. How can the stability of this compound be enhanced in long-term in vivo studies?

- Formulation : Encapsulate in lipid nanoparticles (LNPs) using microfluidics. Use 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol (60:40 molar ratio) for improved half-life .

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months). Quantify oxidation products (e.g., hydroperoxides) using thiobarbituric acid reactive substances (TBARS) assay .

Q. What structural analogs of this compound are being explored to improve its pharmacokinetic profile?

- Analog Design : Introduce methyl branches at the carboxyl terminus (e.g., ethyl ester derivatives) to reduce esterase-mediated hydrolysis. Synthesize deuterated versions to prolong metabolic stability .

- In Vivo Testing : Administer analogs (10 mg/kg) orally to rodent models and measure plasma half-life via LC-MS. Compare bioavailability to the parent compound .

Data Interpretation & Contradictions

Q. Why do some studies report minimal toxicity while others highlight potential respiratory irritation (H335)?

- Analysis : Toxicity discrepancies arise from exposure routes (inhaled aerosols vs. oral administration) and purity variations. Always use ≥98% pure compound (confirmed via GC-MS) and adhere to OSHA-recommended exposure limits (REL: 5 mg/m³) .

- Mitigation : Conduct in vitro cytotoxicity assays (e.g., MTT on A549 lung cells) to pre-screen batches for irritant properties .

Applications in Mechanistic Studies

Q. How can researchers investigate the role of this compound in lipid raft dynamics?

- Methodology : Label the compound with BODIPY-FL (λex/λem = 488/520 nm) and incorporate into lipid bilayers. Use fluorescence recovery after photobleaching (FRAP) to measure lateral mobility in raft vs. non-raft domains .

- Controls : Compare with saturated fatty acid esters (e.g., palmitate) to assess raft-disrupting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.